molecular formula C4H7BrO B1610391 Butanoyl Bromide CAS No. 5856-82-6

Butanoyl Bromide

Cat. No.: B1610391
CAS No.: 5856-82-6
M. Wt: 151 g/mol
InChI Key: QAWBXZYPFCFQLA-UHFFFAOYSA-N
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Description

Butanoyl bromide, also known as butyryl bromide, is an organic compound with the chemical formula CH₃CH₂CH₂COBr. It belongs to the class of acyl halides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen atom. This compound is a colorless, fuming liquid with a pungent odor, and it is highly reactive due to the presence of the acyl bromide functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butanoyl bromide can be synthesized through the reaction of butanoic acid with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction typically involves heating the carboxylic acid with the brominating agent under reflux conditions. The general reaction is as follows:

CH₃CH₂CH₂COOH+PBr₃CH₃CH₂CH₂COBr+H₃PO₃\text{CH₃CH₂CH₂COOH} + \text{PBr₃} \rightarrow \text{CH₃CH₂CH₂COBr} + \text{H₃PO₃} CH₃CH₂CH₂COOH+PBr₃→CH₃CH₂CH₂COBr+H₃PO₃

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced distillation techniques helps in the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Butanoyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as water, alcohols, and amines to form butanoic acid, esters, and amides, respectively.

    Reduction: Can be reduced to butanal using reducing agents like lithium aluminum hydride (LiAlH₄).

    Elimination: Undergoes elimination reactions to form alkenes in the presence of strong bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Water, alcohols, and amines under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Butanoic acid: from hydrolysis.

    Butyl esters: from reactions with alcohols.

    Butyramides: from reactions with amines.

    Butanal: from reduction.

    Alkenes: from elimination reactions

Scientific Research Applications

Butanoyl bromide is used in various scientific research applications, including:

Mechanism of Action

The reactivity of butanoyl bromide is primarily due to the electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the carbonyl carbon, leading to the displacement of the bromide ion. This reaction pathway is common in nucleophilic acyl substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

  • Butanoyl chloride (CH₃CH₂CH₂COCl)
  • Propanoyl bromide (CH₃CH₂COBr)
  • Ethanoyl bromide (CH₃COBr)

Comparison:

Properties

IUPAC Name

butanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-2-3-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWBXZYPFCFQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468738
Record name Butanoyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5856-82-6
Record name Butanoyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5856-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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